Product packaging for Monoferric phytate(Cat. No.:CAS No. 23567-85-3)

Monoferric phytate

Cat. No.: B1197875
CAS No.: 23567-85-3
M. Wt: 715.88 g/mol
InChI Key: RRALFRRRKZGFRV-UHFFFAOYSA-N
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Description

Overview of Myo-Inositol Phosphate (B84403) Ligands in Biochemical Systems

Myo-inositol hexakisphosphate (InsP6), commonly known as phytic acid, is a significant natural product found ubiquitously in eukaryotic cells. nih.gov Initially identified as a primary phosphorus reserve in plant seeds and other tissues, its role is now understood to be far more diverse. nih.gov InsP6 serves as a crucial metabolic hub in the inositol (B14025) phosphate and pyrophosphate pathways, which are integral to cellular signaling and regulation. nih.gov Its functions extend to being a potential effector or ligand in these processes, contributing to ATP regeneration, RNA export, and DNA repair. nih.gov Furthermore, it exhibits antioxidant properties. nih.gov

As the most abundant inositol phosphate in nature, InsP6 possesses a high negative charge due to its six phosphate groups attached to the myo-inositol ring. researchgate.net This structural feature is central to its biochemical interactions and functions. In biological systems, myo-inositol phosphates are a key group of biomolecules, with InsP6 being the most prevalent member. nih.gov The interaction of InsP6 with various cations is a critical aspect of its function within eukaryotic cells, where it is often strongly associated with inorganic and organic ammonium (B1175870) cations. researchgate.net

Fundamentals of Metal-Ligand Coordination with Inositol Hexakisphosphate

The coordination chemistry of myo-inositol hexakisphosphate is dominated by the presence of its six phosphate groups, which act as the primary ligation sites for metal ions. researchgate.net The molecule possesses twelve ionizable protons, conferring upon it a strong ability to chelate multivalent metal cations, including iron (Fe³⁺), zinc (Zn²⁺), and copper (Cu²⁺). researchgate.net The interaction between the negatively charged phosphate groups of phytate and metal cations is a fundamental aspect of its chemical behavior. researchgate.net

The degree of phosphorylation of the inositol ring directly influences the strength of its interaction with metal ions and the solubility of the resulting complex. researchgate.net Generally, a higher degree of phosphorylation leads to a stronger interaction and lower solubility. researchgate.net In many instances, the coordination behavior of myo-inositol hexakisphosphate shows a notable predominance of 1:1 metal-to-ligand species. researchgate.net The formation of these complexes is driven by a combination of supramolecular interactions, with the six phosphate groups playing a dominant role in the assembling processes. researchgate.net The chelation of metal ions by phytic acid can render them unavailable for other reactions, a property that underlies both its anti-nutritive effects and its antioxidant capabilities. researchgate.net

Historical Development of Research on Iron-Phytate Interactions

The study of interactions between iron and phytic acid has evolved significantly over time. Initially, research focused on the anti-nutritional properties of phytic acid, stemming from its ability to form insoluble complexes with essential minerals like iron, thereby inhibiting their absorption in the gastrointestinal tract. researchgate.netnih.gov This inhibitory effect is particularly relevant in diets rich in cereals and legumes, where phytic acid is abundant. researchgate.net

Data Tables

Table 1: Physicochemical Properties of Myo-Inositol Hexakisphosphate

PropertyValue/Description
Chemical Formula C₆H₁₈O₂₄P₆
Molar Mass 660.04 g/mol
Synonyms Phytic Acid, InsP6
Structure A myo-inositol ring with six phosphate groups attached to each carbon.
Charge at Physiological pH Highly negative due to deprotonation of phosphate groups.
Chelating Ability Strong chelator of multivalent metal cations (e.g., Fe³⁺, Zn²⁺, Ca²⁺, Mg²⁺).

Table 2: Key Milestones in Iron-Phytate Research

Year/PeriodMilestoneSignificance
Early 20th Century Discovery of phytic acid in plant seeds.Identified a major phosphorus storage compound in plants.
Mid-20th Century Recognition of anti-nutritive effects.Established that phytic acid inhibits mineral absorption, including iron.
1977 Isolation of monoferric phytate from wheat bran.Identified a soluble form of iron-phytate complex.
Late 20th Century Studies on the biological availability of this compound.Demonstrated that iron from this compound is more available than from insoluble complexes.
Late 20th/Early 21st Century Investigation of antioxidant properties.Explored the beneficial roles of phytic acid as an iron-chelating antioxidant.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H18FeO24P6+3 B1197875 Monoferric phytate CAS No. 23567-85-3

Properties

CAS No.

23567-85-3

Molecular Formula

C6H18FeO24P6+3

Molecular Weight

715.88 g/mol

IUPAC Name

iron(3+);(2,3,4,5,6-pentaphosphonooxycyclohexyl) dihydrogen phosphate

InChI

InChI=1S/C6H18O24P6.Fe/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);/q;+3

InChI Key

RRALFRRRKZGFRV-UHFFFAOYSA-N

SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[Fe+3]

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O.[Fe+3]

Synonyms

Fe-InsP6
ferric myo-inositol hexakisphosphate
monoferric phytate

Origin of Product

United States

Molecular Structure and Formation Mechanisms of Monoferric Phytate

Stoichiometry of Iron-Phytate Complexation

Monoferric phytate (MFP) is recognized as a specific chemical compound, often represented with the chemical formula C₆H₁₅FeO₂₄P₆, although some representations may vary in protonation state, such as C₆H₁₈FeO₂₄P₆³⁺. nih.govmedkoo.com It is a naturally occurring compound found in wheat bran, where it constitutes a substantial portion of the iron. medkoo.commdpi.comsdiarticle3.com Unlike more complex iron-phytate forms, MFP exhibits water solubility at pH values of 7.0 and above. medkoo.comresearchgate.netnih.gov

The complexation of ferric iron with phytic acid can result in various stoichiometric forms. This compound, containing a 1:1 iron-to-phytate ratio, stands apart from polymeric species like diferric phytate and tetraferric phytate. A key distinction lies in their solubility; this compound is water-soluble, whereas tetraferric phytate, which chelates four Fe³⁺ ions, is not. mdpi.comsdiarticle3.com Research has indicated that higher-order ferric phytate complexes, such as diferric and tetraferric phytate, are significantly less effective as iron sources compared to this compound. medkoo.com The iron-to-phosphorus ratio in ferric phytate precipitates can vary, for example, from 3.48:6 to 4.39:6, highlighting the non-uniformity and complexity of polymeric forms that can arise depending on formation conditions. researchgate.net

Coordination Chemistry of Ferric Iron within the Phytate Matrix

Phytate's molecular structure, with its numerous phosphate (B84403) groups, provides multiple potential binding sites for metal ions. Ferric iron (Fe³⁺) within this compound is typically chelated via its six coordination sites. researchgate.net The trivalent charge of Fe³⁺ contributes to a strong electrostatic interaction and high binding affinity with the negatively charged phytate ligand. frontiersin.orgnih.gov This strong interaction is partly attributed to the binding of Fe³⁺ to the most acidic proton groups of phytic acid. frontiersin.orgnih.gov

The coordination of iron by phytate has significant implications for its redox behavior. A specific coordination site involving phosphate groups 1, 2, and 3 of the inositol (B14025) ring leads to a notable negative shift in the reversible redox potential of the Fe²⁺/Fe³⁺ couple. researchgate.netencyclopedia.pub Furthermore, phytic acid can effectively occupy all six available coordination sites of iron, thereby inhibiting its ability to catalyze the Fenton reaction and the formation of harmful hydroxyl radicals. researchgate.netencyclopedia.pub Studies have demonstrated that Fe(III)-phytate complexes exhibit significantly higher stability compared to Fe(II)-phytate complexes. frontiersin.orgnih.gov This difference in stability is attributed to the smaller positive charge and larger ionic radius of Fe(II) ions, which result in weaker binding interactions with phytate compared to Fe(III). frontiersin.orgnih.gov

Synthesis, Isolation, and Characterization Methodologies for Monoferric Phytate

Laboratory Synthesis Protocols

Laboratory synthesis of monoferric phytate typically involves controlled chemical precipitation and complexation techniques, aiming to achieve a specific iron-to-phytate molar ratio.

Controlled Chemical Precipitation and Complexation Techniques

This compound can be synthesized by reacting ferric salts with phytic acid or its sodium salt under controlled pH conditions. One reported method involves preparing this compound from a solution containing sodium phytate and ferric chloride in acetic acid. The mixture is stirred, and then ethanol (B145695) is added, leading to the precipitation of this compound. The precipitate is subsequently collected by centrifugation, washed with acetone, and air-dried. acs.org

Another synthesis approach involves adding a ferric sulfate (B86663) solution dropwise to a phytic acid solution while maintaining a low temperature and acidic pH (e.g., pH 1.7). This process generates this compound as a white precipitate. The mixture is then neutralized with ammonium (B1175870) hydroxide (B78521) to a final pH of 6.5 ± 0.5, stirred, pasteurized, freeze-dried, and milled. nih.gov

The precipitation of iron phytate is influenced by pH, with rapid and efficient precipitation occurring when the pH is maintained between approximately 2.2 and 3.3. This pH range helps minimize contamination by other insoluble inorganic iron compounds. google.com The formation of metal complexes with phytic acid is a complex process that depends strongly on the metal-to-ligand molar ratio, pH value, and the protonation level of the phytate ligand, as well as side reactions like metal hydrolysis and precipitation. frontiersin.org

Isolation and Purification from Biological Matrices

This compound can be isolated and purified from plant materials, where it naturally occurs as a significant iron-containing complex.

Salt Extraction Methods from Plant Materials

In plant materials like wheat bran, a substantial portion of iron can be extracted as this compound using salt solutions. For instance, approximately 60% of the iron in hard wheat bran has been extracted using 1 to 1.2 M sodium chloride (NaCl) or ammonium acetate (B1210297) solutions. This salt-extractable iron complex was subsequently identified as this compound. nih.govcerealsgrains.org

Phytic acid, the ligand for this compound, is typically extracted from plant tissues using strong acids like hydrochloric acid (HCl), perchloric acid, or trichloroacetic acid. Hydrochloric acid (0.5N) has shown satisfactory results for extracting phytic acid from both immature and mature beans. cerealsgrains.org The extraction process often involves macerating the tissue, solubilizing the phytic acid with a strong acid, and then precipitating ferric phytate by adding an excess of ferric chloride. cerealsgrains.org

Chromatographic Separation Techniques for Complex Isolation (e.g., Gel Filtration Chromatography)

Chromatographic techniques are crucial for purifying this compound and separating it from other components in biological extracts. Gel filtration chromatography has been successfully employed to isolate and characterize this compound. Studies have shown that synthetic this compound exhibits identical gel filtration chromatography behavior to the complex isolated from wheat bran. nih.gov

Gel filtration chromatography of wheat bran extracts suggests that iron and zinc are the primary soluble metals associated with phytate, with the soluble iron identified as this compound. cerealsgrains.orgcerealsgrains.org In soymilk, gel filtration chromatography has revealed that phytate can form complexes with iron, appearing as distinct peaks in elution patterns. jst.go.jp Ion exchange chromatography is another method used for purifying phytic acid, often following hydrochloric acid extraction from samples. brjac.com.br

Advanced Spectroscopic Characterization Approaches

Spectroscopic methods provide detailed information about the structure and environment of iron within this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Iron Environment

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for investigating the electronic environment of paramagnetic ions like Fe³⁺ in complexes such as this compound. EPR spectroscopy can provide insights into the coordination geometry, spin state, and interactions of the iron center. While direct EPR data specifically for the iron environment in this compound was not extensively detailed in the provided snippets, EPR spectroscopy has been used to investigate the stability of related copper(II) phytate complexes in the presence of proteins, indicating its applicability for studying metal-phytate interactions. researchgate.net The interaction of phytic acid with iron(II) and iron(III) has been characterized by infrared absorption spectroscopy and thermoanalytical studies, indicating bonding of metallic ions and phytic acid in both solution and solid states. researchgate.net Fourier Transform Infrared (FT-IR) spectroscopy has also been used to characterize metal phytate compounds, including those with trivalent metals like iron, by identifying characteristic absorption features. nih.gov

Table 1: Key Methodologies and Findings for this compound

SectionMethodology/TechniqueKey Findings/DetailsSource
3.1.1. Controlled Chemical Precipitation and Complexation Techniques Synthesis from sodium phytate and ferric chloride in acetic acid/ethanol.White precipitate formed, collected by centrifugation. acs.org
Synthesis from phytic acid and ferric sulfate.White precipitate generated, neutralized to pH 6.5, freeze-dried. nih.gov
pH control during precipitation.Optimal pH for rapid precipitation and minimal contamination is 2.2-3.3. google.com
3.2.1. Salt Extraction Methods from Plant Materials Extraction from wheat bran using NaCl or ammonium acetate.~60% of iron extracted as this compound. nih.govcerealsgrains.org
Acidic extraction of phytic acid from plant tissues.0.5N HCl effective for extraction. cerealsgrains.org
3.2.2. Chromatographic Separation Techniques (e.g., Gel Filtration Chromatography) Gel filtration chromatography.Synthetic and isolated this compound show identical behavior. nih.gov
Gel filtration chromatography of wheat bran/soybean extracts.Iron (and zinc) are soluble metals associated with phytate; soluble iron identified as this compound. cerealsgrains.orgcerealsgrains.org
Gel filtration chromatography of soymilk.Detected phytate complexes with iron. jst.go.jp
Ion exchange chromatography.Used for purification of phytic acid after acidic extraction. brjac.com.br
3.3.1. Electron Paramagnetic Resonance (EPR) Spectroscopy for Iron Environment EPR Spectroscopy (general application to metal-phytate complexes).Applicable for investigating metal-phytate interactions and stability. researchgate.net
Infrared Absorption Spectroscopy and Thermoanalytical Studies.Indicated bonding of metallic ions and phytic acid. researchgate.net
Fourier Transform Infrared (FT-IR) Spectroscopy.Used to characterize structural features of metal phytate compounds, including those with trivalent iron. nih.gov

Mössbauer Spectroscopy for Iron Valence and Structural Probes

Mössbauer spectroscopy is a powerful technique for probing the chemical identity, valence state, and coordination environment of iron within a compound. For this compound, Mössbauer spectroscopy has been instrumental in confirming the chemical form of iron. Studies using ⁵⁷Fe Mössbauer spectroscopy on wheat seeds and bran, compared with synthetic this compound, have demonstrated that the majority of iron in wheat is combined as this compound. nih.gov The Mössbauer parameters obtained for this compound indicate that the iron is present in the high-spin ferric (Fe³⁺) form. nih.govnih.gov

Mössbauer parameters, including isomer shift (δ) and quadrupole splitting (ΔE), are sensitive to the electron density around the iron nucleus and the electric field gradient at the nucleus, respectively. These parameters are diagnostic for identifying the valence state and site occupancy of iron. carleton.educore.ac.ukwikipedia.org While specific numerical values for this compound are not widely tabulated, the qualitative finding of high-spin ferric iron is a consistent result from these analyses.

Infrared and Raman Spectroscopy for Vibrational Fingerprinting

For metal phytate compounds, including those containing iron, Fourier Transform Infrared (FT-IR) spectroscopy has revealed characteristic absorption features that can be used for identification. Specifically, trivalent metal-phytate compounds, such as ferric phytate, exhibit a broad absorption band and a distinct shoulder band in the 900 to 1200 cm⁻¹ region. nih.gov Furthermore, unique spectral features observed between 700 and 1000 cm⁻¹ can differentiate metal phytates from metal orthophosphates. nih.gov

Raman spectroscopy also provides valuable vibrational fingerprints. While specific data for this compound are limited, studies on phytate precipitates have shown characteristic Raman peaks. For instance, precipitates formed during phytate experiments displayed peaks at 544 cm⁻¹, sharp and broad peaks at 954, 993, 1034, and 1100 cm⁻¹, and broad bands at 1282 and 1372 cm⁻¹. researchgate.net These vibrational signatures contribute to the comprehensive structural characterization of this compound.

Chromatographic and Electrophoretic Techniques for Purity and Identification

Chromatographic and electrophoretic techniques are essential for assessing the purity of this compound and identifying its components.

High-Performance Liquid Chromatography (HPLC) is extensively used for the analysis and profiling of phytic acid (myo-inositol hexakisphosphate, InsP6) and its lower phosphorylated derivatives (inositol phosphates, InsP1-5). cerealsgrains.orgfishersci.cauni.lucliawaived.comfishersci.caunl.eduresearchgate.net This technique allows for the separation and quantification of different inositol (B14025) phosphate (B84403) isomers, which is crucial for understanding the composition of phytate-containing samples. HPLC has been employed to confirm the complete precipitation of phytate by ferric chloride under specific conditions. fishersci.ca In the context of this compound, HPLC can be utilized to verify the integrity of the inositol hexaphosphate ligand and to assess the purity of the compound by identifying any co-eluting impurities or degradation products.

Size Exclusion Chromatography (SEC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful hyphenated technique for elemental speciation, enabling the identification and quantification of different metal-containing species based on their hydrodynamic size and elemental composition. SEC-ICP-MS has been specifically applied to identify soluble forms of iron complexed with phytate, including this compound (Fe-IP6), in various biological matrices. researchgate.netuni.lufishersci.comuea.ac.uk This method allows for the separation of high and low molecular weight species and provides element-specific detection, offering valuable insights into how iron is bound within the this compound complex. For instance, SEC-ICP-MS has demonstrated the presence of soluble Fe-phytate in bran fractions. researchgate.net

Quantitative Elemental Analysis by Inductively Coupled Plasma (ICP) Spectrometry

Quantitative elemental analysis, particularly using Inductively Coupled Plasma (ICP) spectrometry (e.g., ICP-OES or ICP-MS), is critical for determining the precise elemental composition of this compound. This technique allows for the accurate measurement of iron, phosphorus, and other constituent elements. nih.govcore.ac.ukuni.lugoodmolecules.com

For this compound, the theoretical elemental composition based on its chemical formula (C₆H₁₅FeO₂₄P₆) is provided in the table below. This theoretical composition implies a specific iron-to-phosphorus (Fe:P) molar ratio of 1:6. Experimental elemental analysis by ICP spectrometry can be used to confirm this ratio and assess the purity and stoichiometry of synthesized or isolated this compound. While general ferric phytate precipitates may exhibit variable Fe:P ratios (e.g., 3.48:6 to 4.39:6 for ferric phytate precipitated from soybean extracts), fishersci.caresearchgate.net this compound specifically refers to a 1:1 molar ratio of iron to inositol hexakisphosphate, thus a 1:6 Fe:P ratio.

Table 1: Theoretical Elemental Composition of this compound (C₆H₁₅FeO₂₄P₆)

ElementPercentage (%) uea.ac.uk
Carbon (C)10.11
Hydrogen (H)2.12
Iron (Fe)7.83
Oxygen (O)53.86
Phosphorus (P)26.07

Mechanistic Investigations of Monoferric Phytate in Advanced Research Models

Molecular Interactions with Biological Macromolecules

The interaction of monoferric phytate with biological macromolecules, particularly proteins, is a key aspect influencing its behavior within physiological environments.

Studies on Binding to Soluble Proteins (e.g., Human Serum Albumin)

Phytic acid, the ligand component of this compound, has been shown to interact with soluble proteins such as human serum albumin (HSA) sci-hub.se. HSA, a highly abundant protein in human blood plasma, is well-studied for its ligand-binding properties rsc.org. Investigations into the binding of phytic acid to HSA indicate the formation of salt-like linkages sci-hub.se. These interactions primarily involve the basic groups of the protein, commencing with the α-NH₃⁺ terminal group, followed by the ε-NH₂ of lysine (B10760008) residues, and then histidine and guanidyl groups of arginine sci-hub.se. This binding can lead to a modification in the protein's structure, promoting a closer packing of protein molecules around the highly charged phytate anion, which can result in the formation of an insoluble coacervate sci-hub.se.

Ligand Exchange Dynamics with Competing Chelators

The stability and fate of this compound in biological systems are influenced by the presence of competing chelators. Ligand exchange dynamics determine whether the iron remains bound to phytate or becomes available for other biological processes or absorption. For instance, nicotianamine (B15646) (NA), an iron chelator found in plants, has demonstrated the ability to compete with soluble phytate for iron acs.orguea.ac.uk. Studies suggest that NA can improve iron bioavailability when present in sufficient molar ratios, indicating its capacity to remove iron from phytate complexes uea.ac.uk. Similarly, protein hydrolysates, comprising amino acids and peptides, have been explored for their potential to counteract the inhibitory effect of phytic acid on iron bioaccessibility researchgate.netacs.org. These hydrolysates can bind metal ions, enhancing their stability, solubility, and bioavailability acs.org.

Iron Release and Solubilization Dynamics in Simulated Physiological Systems

The behavior of this compound in simulated physiological environments, particularly concerning iron release and solubilization, is critical for understanding its journey through the gastrointestinal tract.

pH-Controlled Dissolution and Chelation Studies

In the physiological pH range of 3 to 7, various protonated forms of this compound, including tri-, di-, mono-, and non-protonated species, predominate mdpi.comresearchgate.net. Specifically, the non-protonated this compound form becomes prevalent at pH values exceeding approximately 5.8 mdpi.comresearchgate.net. When phytic acid is in molar excess of iron, mononuclear ferric phytate species tend to dissociate into iron hydroxide (B78521) and free iron ions at gastric pH (below pH 3.5); however, they reassociate into soluble forms of ferric phytate as the pH increases above this threshold researchgate.net.

Table 1: Influence of pH on Ferric Phytate Solubility

pH RangeObserved Solubility/BehaviorPredominant Forms (pH 3-7)Reference
1 to 3.5Completely insoluble (ferric phytate)- sci-hub.se
Below 3.5Dissociation into iron hydroxide and free Fe³⁺ (if phytate in molar excess)- researchgate.net
Above 4Slowly increasing solubility, reassociation into soluble formsTri-, di-, mono-, non-protonated this compound sci-hub.seresearchgate.net
~5.8 and aboveNon-protonated this compound prevailsNon-protonated this compound mdpi.comresearchgate.net
10~50% solubility (ferric phytate)- sci-hub.se

Influence of Other Organic Acids and Amino Acids on Iron Release

The presence of other organic acids and amino acids significantly impacts the release and solubilization of iron from this compound complexes. Ascorbic acid (Vitamin C) is a well-known enhancer of non-heme iron absorption acs.org. It facilitates iron absorption by forming a soluble chelate with ferric iron (Fe³⁺) at the acidic pH of the stomach, which remains soluble even at the more alkaline pH of the duodenum acs.org. Furthermore, ascorbate (B8700270) can reduce Fe³⁺ to ferrous iron (Fe²⁺), the form predominantly absorbed by enterocytes acs.org. Nicotianamine has been shown to be a more potent enhancer of iron uptake in cellular models compared to ascorbic acid or 2′-deoxymugineic acid acs.org. Amino acids and protein digestion products can also influence iron absorption, with protein hydrolysates being particularly effective in maintaining iron solubility and enhancing bioavailability researchgate.netacs.orgmuni.cz.

Cellular Iron Uptake and Metabolism Studies in In Vitro Models

In vitro cellular models, particularly the Caco-2 cell line, are extensively utilized to study the cellular uptake and metabolism of iron, serving as a reliable proxy for human intestinal absorption acs.orgdntb.gov.uaservice.gov.uknih.gov. The Caco-2 cell model has demonstrated that iron in soluble this compound is bioavailable acs.org.

Studies using Caco-2 cells have shown that iron uptake can be quantified by measuring the incorporation of radiolabelled iron or by assessing the increase in cellular ferritin levels nih.gov. Ferritin induction in Caco-2 cells is a common measure of iron uptake researchgate.netservice.gov.uk. For instance, a novel ferric phytate compound incorporating hydrolyzed corn proteins (Fe-PA-HCP) resulted in significant cellular ferritin induction in Caco-2 cells, indicating effective iron uptake researchgate.net. This suggests that specific modifications or co-ingestion with certain compounds can enhance the cellular availability of iron from phytate complexes. The Caco-2 model has been validated to predict the influence of key iron absorption modifiers and its sensitivity to factors like polyphenols and phytate is comparable to human studies service.gov.uknih.gov.

Table 2: Caco-2 Cell Ferritin Induction with Ferric Phytate Compounds

Compound/MatrixCellular Ferritin Induction (ng/mg protein)Relative Iron Uptake (vs. Ferrous Sulfate)Reference
Fe-PA-HCP (Vegetable Bouillon)36.1 ± 13.40~66% researchgate.net
Fe-PA-HCP (Chicken Bouillon)73.9 ± 19.93~55% researchgate.net

Note: Data presented as means ± SD (n=2) researchgate.net.

Utilization of Caco-2 Cell Model for Investigating Cellular Iron Bioaccessibility

The Caco-2 cell model, derived from human colon adenocarcinoma cells, is a widely recognized in vitro system for simulating gastrointestinal digestion and assessing the cellular bioaccessibility and uptake of iron from various food matrices mims.com. This model allows for the analysis of iron-food interactions and provides a predictive measure of iron bioavailability for humans mims.com. Iron uptake in Caco-2 cells can be quantified either through the incorporation of radiolabelled iron or by measuring the increase in intracellular ferritin levels, both of which have demonstrated correlation with human iron absorption in specific studies nih.gov.

Research utilizing the Caco-2 cell model has shown that this compound is a bioavailable form of iron nih.govwikipedia.org. Iron present in combination with phytic acid (PA) has been observed to maintain high solubility, and MFP, in particular, demonstrates availability for absorption when promoters such as ascorbic acid or "meat factor" are present nih.gov. For instance, a novel ferric phytate compound complexed with hydrolyzed corn protein (Fe-PA-HCP) exhibited significant cellular ferritin induction in Caco-2 cells. Iron uptake from this compound was approximately 55% in chicken bouillon and 66% in vegetable bouillon, relative to ferrous sulfate (B86663) mdpi.com.

However, the bioaccessibility of iron from phytate-containing compounds can be influenced by the molar ratio of phytate to iron. Studies indicate a decreasing trend in ferritin induction with increasing phytate concentration nih.gov. For an Fe-PA-amino acid compound, iron bioaccessibility was about 40% compared to ferrous sulfate at a 1PA:1Fe molar ratio. This bioaccessibility significantly declined by approximately 3.7 to 4.3 times when the phytate to iron ratio increased from 1PA:1Fe to 5PA:1Fe nih.gov. Conversely, at an iron to phytate ratio of 1.4–1.5 Fe:1PA, the presence of hydrolyzed corn protein (HCP) or hydrolyzed soy protein (HSP) resulted in iron bioaccessibility to Caco-2 cells ranging from 50% to 66% of that observed with ferrous sulfate nih.gov. The Caco-2/HepG2 cell model is also utilized for comprehensive in vitro iron absorption investigations atamanchemicals.com.

Table 1: Cellular Ferritin Induction and Iron Bioaccessibility in Caco-2 Cells

Compound / ConditionCellular Ferritin Induction (ng/mg protein, Mean ± SD) nih.govRelative Bioaccessible Iron (% of Ferrous Sulfate) nih.gov
Ferrous Sulfate (Control)56.5 ± 4.1100
Fe-PA-His-Gln23.4 ± 4.142
Fe-PA-His-Gly26.0 ± 7.146
Fe-PA-HSP30.6 ± 15.754
Fe-PA-HCP36.1 ± 13.466
Fe-PA-amino acid (1PA:1Fe molar ratio)Not specified (Bioaccessibility only)40
Fe-PA-amino acid (5PA:1Fe molar ratio)Not specified (Bioaccessibility only)9.3 - 10.8 (23-27% of 1PA:1Fe ratio)

Ferritin Induction as a Biomarker for Intracellular Iron Accumulation in Cell Lines

Ferritin serves as the primary iron-storage protein within cells and at the organismal level, playing a crucial role in sequestering potentially harmful, reactive iron by storing it in its unreactive ferric (Fe³⁺) form 36.112.18wbcil.com. The induction of ferritin production in Caco-2 cells is a standard method for quantifying iron absorption mims.com. Cellular ferritin levels, typically normalized to cellular protein content, provide a direct measure of iron uptake into these cells mdpi.com.

Studies have demonstrated the quantitative relationship between iron compounds and ferritin levels. For instance, in Caco-2 cells exposed to various fortified bouillon samples, cellular ferritin levels ranged from 23.4 ± 4.1 ng/mg protein for Fe-PA-His-Gln to 36.1 ± 13.4 ng/mg protein for Fe-PA-HCP, in comparison to 56.5 ± 4.1 ng/mg protein for the ferrous sulfate control nih.gov. These levels corresponded to 42% to 66% of the bioaccessible iron observed with ferrous sulfate nih.gov. The concentration of phytate has been shown to influence ferritin levels, with an observed decrease in induction as phytate concentration increases nih.gov.

Intracellular iron homeostasis is meticulously regulated by iron regulatory proteins (IRPs), which modulate the expression of proteins involved in iron metabolism, including ferritin fishersci.ca. Under conditions of high intracellular iron, the expression of ferritin is promoted, leading to increased iron sequestration and storage fishersci.ca. Ferritin, comprising both heavy and light chains, is essential for binding free iron and mitigating the formation of iron-dependent reactive oxygen species (ROS), thereby protecting cellular integrity wbcil.com.

In Vivo Studies in Animal Models (e.g., Rodent and Canine Systems)

Examination of Iron Absorption and Utilization in Animal Bioassays

This compound (MFP), a significant iron component in whole wheat, exhibits solubility at physiological pH values of 7.0 and above, suggesting its potential for dietary iron availability americanelements.comnih.gov. Investigations in adult canine models have provided valuable data on MFP absorption. When administered without food, MFP's availability was approximately half that of ferrous sulfate at a 1.5 mg iron dose, decreasing to about one-seventh at a higher dose of 15 mg iron nih.gov. However, when MFP was consumed with food, it demonstrated complete isotopic exchange with the nonheme iron pool present in the diet nih.gov. Furthermore, when MFP was incorporated into meals, regardless of their inherent high or low iron availability, the absorption of MFP iron was found to be comparable to that of the major pool of dietary inorganic iron nih.gov.

Table 2: Comparison of this compound (MFP) Availability to Ferrous Sulfate in Dogs nih.gov

Iron Dose (mg)ConditionMFP Availability (% of Ferrous Sulfate)
1.5Without food~50
15Without food~14 (one-seventh)
Not specifiedWith foodEquivalent to dietary inorganic iron

Rodent studies have also contributed to understanding MFP's behavior. Iron derived from wheat bran, which forms this compound, has been shown to be highly available in rats, possibly due to its sustained solubility at intestinal pH and subsequent hydrolysis that facilitates absorption. Notably, in rats, this compound proved to be an effective iron source, in contrast to diferric phytate and tetraferric phytate, which were found to be poor sources americanelements.com. Experimental data from rat studies suggest that the concentration of iron in the diet and the iron status of the animals are paramount determinants of iron availability, with the type of cereal grain, phytate, and fiber concentrations being of lesser importance. Additionally, iron absorption in dogs did not show a significant difference between this compound and ferric chloride.

Comparative Relative Biological Value (RBV) Assessments in Animal Models

Relative Biological Value (RBV) assessments are crucial for comparing the efficacy of different iron compounds as dietary sources. In a study conducted in rats, the relative biological value of iron supplied as this compound was reported to be equivalent to that of commonly used iron fortificants, such as ferrous ammonium (B1175870) sulfate. This finding underscores MFP's potential as an effective iron source in animal nutrition, comparable to established iron compounds.

Impact of Dietary Matrix Components on this compound Behavior in Animal Studies

The dietary matrix significantly influences the behavior and bioavailability of this compound in animal studies. As observed in canine models, when MFP was consumed as part of a meal, it fully exchanged with the nonheme iron pool, indicating that the food matrix can facilitate its integration into the broader dietary iron pool nih.gov.

The inhibitory effect of phytate on iron bioavailability is not merely dose-dependent but is also profoundly influenced by the specific food matrix in which it is consumed nih.gov. Animal studies have demonstrated that diets rich in highly bioavailable forms of iron lead to increased iron stores, whereas diets containing phytate and other natural iron chelators tend to reduce these stores wbcil.com.

The formulation of novel ferric phytate compounds, such as Fe-PA-HCP (ferric phytate hydrolyzed corn protein), incorporates hydrolyzed proteins to maintain iron in solution. This complexation is hypothesized to provide a protective effect against the inhibitory actions of phytic acid within the dietary matrix. Furthermore, various food processing methods, including germination, fermentation, and baking, have been shown to enhance mineral bioavailability in animal studies by promoting the hydrolysis of phytates. Certain fiber components, such as inulin (B196767) and oligofructose, have also been identified as enhancers of mineral bioavailability from plant-derived foods in animal models.

Comparative Analysis of Monoferric Phytate with Other Iron Species in Research Contexts

Differentiation from Other Stoichiometric Ferric Phytates

Phytic acid, with its multiple phosphate (B84403) groups, can chelate iron in various stoichiometric ratios, leading to the formation of different ferric phytate complexes. Monoferric phytate, where one iron ion is bound to one phytate molecule, exhibits unique physicochemical properties that distinguish it from more highly substituted ferric phytates.

The degree of iron substitution on the phytate molecule significantly influences the solubility and subsequent bioactivity of the resulting complex. Research has demonstrated that this compound possesses characteristics that set it apart from other ferric phytate species.

This compound is notably soluble in water. nih.gov Studies have identified a salt-extractable iron complex from wheat bran as this compound, which was found to be soluble. nih.gov In contrast, phytate complexed with a higher number of iron atoms tends to be insoluble. nih.govnih.gov The solubility of iron-phytate complexes is a critical determinant of iron bioavailability, as insoluble forms are not readily absorbed. The more phosphorylated the inositol (B14025) rings of the phytate molecule, the stronger the interaction with iron, leading to lower solubility. researchgate.net

In terms of bioactivity, experimental models have shown a direct correlation between the solubility of the ferric phytate species and its biological value. In a rat hemoglobin depletion-repletion bioassay, the relative biological value of iron from both purified and synthetic this compound was found to be equal to the reference compound, ferrous ammonium (B1175870) sulfate (B86663). nih.gov Conversely, the iron in an insoluble form of ferric phytate demonstrated significantly lower biological availability. nih.gov This suggests that the monoferric form is a more bioactive species compared to other stoichiometric ferric phytates. nih.gov

Interactive Data Table: Solubility and Bioavailability of Ferric Phytate Species

Ferric Phytate SpeciesKey Differentiating PropertyObservation in Experimental SystemsReference
This compoundSolubilitySoluble in water and at pH 7.0 and above. nih.govnih.gov
Higher Stoichiometric Ferric PhytatesSolubilityGenerally insoluble. nih.gov
This compoundBioactivityHigh relative biological value, equivalent to ferrous ammonium sulfate in rat models. nih.gov
Insoluble Ferric PhytateBioactivitySignificantly lower biological availability confirmed in rat models. nih.gov

Comparative Studies with Reference Iron Compounds

To evaluate its potential as a source of iron, this compound has been compared to standard iron compounds used in research and fortification, such as ferrous sulfate and ferric pyrophosphate. These studies provide insights into its relative performance in various model systems.

Ferrous sulfate is a commonly used, highly bioavailable iron salt, often serving as a reference standard in iron absorption studies. Research comparing this compound to ferrous compounds shows varied results depending on the experimental conditions. In a rat bioassay, this compound demonstrated a relative biological value equal to that of ferrous ammonium sulfate. nih.gov However, in a study using dogs, this compound was about half as available as ferrous sulfate when administered without food at a 1.5 mg dose. nih.gov

Ferric pyrophosphate is another iron compound used in fortification, known for its low water solubility, which can limit its bioavailability. nih.gov Studies comparing different iron forms have shown that novel preparations like micronized or liposomal ferric pyrophosphate can have bioavailability comparable to or better than ferrous sulfate. nih.govamazonaws.com While direct comparative studies between this compound and ferric pyrophosphate are limited, the high bioavailability of soluble this compound in some models suggests it performs favorably. nih.gov For instance, sucrosomial iron, which uses a ferric pyrophosphate core, showed higher ferritin accumulation in Caco-2 cell models compared to both standard ferric pyrophosphate and ferrous sulfate. nih.gov

Interactive Data Table: Comparative Performance of Iron Compounds

Iron CompoundModel SystemPerformance FindingReference
This compoundRat Hemoglobin Depletion-Repletion BioassayRelative biological value was equal to ferrous ammonium sulfate. nih.gov
This compoundAdult Dogs (without food)Approximately half as available as ferrous sulfate at a 1.5 mg dose. nih.gov
Ferrous SulfateInfants (Prophylaxis)Demonstrated superior efficacy in maintaining hemoglobin and ferritin levels compared to ferric and liposomal iron. nih.gov
Ferric Pyrophosphate (Liposomal)RatsShowed 3.5 times more bioavailability than standard ferric pyrophosphate and 2.7 times more than ferrous sulfate. amazonaws.com
Ferric Pyrophosphate (Sucrosomial)Caco-2 Cell CultureResulted in threefold higher serum ferritin accumulation compared to ferrous sulfate and ferric pyrophosphate. nih.gov

Interactions with Other Phytate-Associated Minerals in Research Models

Phytic acid is a potent chelator of various divalent cations, not just iron. gpnotebook.com Therefore, in systems where multiple minerals are present, complex interactions can occur. The dynamics of these interactions, particularly with essential minerals like zinc, are of significant research interest.

Phytic acid's negatively charged phosphate groups can simultaneously bind multiple mineral cations, including iron, zinc, and calcium, forming insoluble complexes that inhibit their absorption. gpnotebook.comnih.govresearchgate.net The presence of one mineral can influence the binding and bioavailability of another. For example, the formation of iron-phytate complexes can affect how zinc interacts with phytate.

Research models suggest that iron and zinc compete for binding sites on the phytate molecule. The co-localization of these minerals within a phytate complex can lead to the formation of soluble precipitates. researchgate.net Some studies indicate that the presence of iron may enhance zinc absorption by binding with phytate, thereby making the phytate less available to bind with zinc. nih.gov Conversely, the addition of zinc has been shown to have a marked inhibitory effect on iron bioavailability from soluble ferric pyrophosphate in Caco-2 cell models, indicating competitive binding. nih.govresearchgate.net The precise dynamics depend on the molar ratios of the minerals to phytate and the specific experimental conditions. nih.govnih.gov

Role of Phytase Enzymes in Monoferric Phytate Dynamics

Enzymatic Hydrolysis Mechanisms of Phytate and Consequent Iron Release

Phytate, or myo-inositol (1,2,3,4,5,6)-hexakisphosphate (InsP6), serves as the primary phosphorus storage compound in plants, constituting 60%–90% of seed phosphorus nih.govresearchgate.net. Under physiologically relevant pH conditions (e.g., in the intestinal environment), phytic acid is negatively charged, enabling it to chelate mineral cations such as iron nih.govresearchgate.netijcmas.comdntb.gov.ua. The more phosphorylated the inositol (B14025) rings, the stronger their interaction with iron and the lower their solubility nih.govresearchgate.net. At pH values above approximately 4, the iron-phytate complex primarily exists in the associated monoferric form, which is water-soluble nih.govresearchgate.net. However, tetraferric phytate, chelating four Fe3+ ions, is insoluble, indicating that iron bioavailability from iron-phytate complexes can depend on the stoichiometry and solubility of these complexes nih.gov.

Phytases (myo-inositol hexakisphosphate phosphohydrolase, EC 3.1.3.-) are a subgroup of phosphorolytic enzymes that initiate the hydrolysis of phosphate (B84403) groups from phytate nih.govijcmas.comresearchgate.netmegazyme.comnih.gov. This enzymatic action involves the sequential removal of phosphate groups from the inositol ring, leading to the formation of less-phosphorylated myo-inositol derivatives, ranging from inositol pentakisphosphate (InsP5) down to inositol monophosphate (InsP1), and ultimately releasing inorganic phosphate (Pi) ijcmas.comresearchgate.netmegazyme.commdpi.comjournalissues.org. The removal of these phosphate groups is critical as it directly results in the release of chelated minerals, including iron ijcmas.comresearchgate.net.

Phytases are classified based on their catalytic mechanism and the initial site of phosphate hydrolysis on the inositol ring, such as 3-phytases (EC 3.1.3.8), 6-phytases (EC 3.1.3.26), and 5-phytases (EC 3.1.3.72) nih.govijcmas.commegazyme.commdpi.com. The catalytic mechanism of histidine acid phytases (HAPs), a common type, involves a histidine residue performing a nucleophilic attack on the carbon of interest, while an aspartic acid stabilizes the leaving group by acting as a proton donor nih.gov.

For iron to be significantly released and absorbed, the dephosphorylation of phytate must be virtually complete nih.govoup.com. Studies have indicated that lower inositol phosphates, specifically inositol hexa- and pentaphosphates, can still impair iron absorption due to their strong affinity for Fe3+ chelation, whereas inositol tetra- and triphosphates may not inhibit iron absorption nih.gov. The effectiveness of phytase activity is also influenced by environmental factors, particularly pH. For instance, while monoferric phytate is the prevailing form at pH values exceeding approximately 5.8, some studies have shown that if phytate is present as precipitated ferric phytate salts at pH 6, certain phytases (e.g., from Aspergillus ficuum or Bacillus subtilis) may be unable to catalyze dephosphorylation nih.gov. Conversely, other research suggests that wheat phytase can remain active on phytate globoids at pH 6 nih.gov. The inhibition of enzymatic hydrolysis by metal-phytate complexes, especially iron, can be significant, and strong chelating agents may be required to facilitate metal release if prior reduction of the metal does not occur plos.orgresearchgate.net.

In Vitro Assays for Phytase Activity towards this compound Substrates

In vitro assays are fundamental for quantifying phytase activity and understanding its efficacy in hydrolyzing phytate, including this compound complexes. The primary principle of these assays involves measuring the amount of inorganic phosphate (Pi) liberated from a phytate substrate by the enzyme megazyme.commdpi.commegazyme.com21food.cn.

A common methodology for assessing phytase activity is the colorimetric assay. In this method, a phytase enzyme solution is incubated with a phytate substrate, typically sodium phytate, under controlled conditions megazyme.commdpi.comjournalissues.org21food.cn. The enzymatic reaction is then stopped by the addition of an acid, such as trichloroacetic acid megazyme.commdpi.com. The released inorganic phosphate is subsequently quantified by reacting it with a color reagent, often a mixture of ammonium (B1175870) molybdate (B1676688) and ferrous sulfate (B86663) or a molybdate-vanadate reagent, which forms a colored complex whose absorbance can be measured spectrophotometrically (e.g., at 360 nm or 415 nm) megazyme.commdpi.com21food.cn.

Typical assay conditions vary depending on the phytase source and the specific research objective, but commonly include:

Substrate: 0.5% sodium phytate or 5 mM sodium phytate solution megazyme.commdpi.com21food.cnscielo.org.

Temperature: Incubation temperatures often range from 37°C to 45°C, with some enzymes showing optimal activity at 60°C mdpi.comjournalissues.org21food.cnscielo.orgnih.gov.

pH: The pH of the buffer solution is crucial, often set at optimal levels for the specific phytase, such as pH 5.0, pH 5.5, or pH 8.0 megazyme.commdpi.comjournalissues.org21food.cnscielo.orgnih.gov.

Incubation Time: Reaction times typically range from 10 to 60 minutes megazyme.commdpi.comjournalissues.org.

Phytase activity is commonly expressed in Phytase Units (FTU), where one unit is defined as the amount of enzyme that liberates 1 µmol of inorganic orthophosphate per minute under the specified assay conditions 21food.cnscielo.org. It is essential to include appropriate blanks and controls in these assays to account for any pre-existing inorganic phosphate in the sample or reagents megazyme.com21food.cn.

Beyond direct phosphate release measurements, in vitro models such as the Caco-2 cell assay, often coupled with simulated gastrointestinal digestion, are used to evaluate the bioaccessibility of iron from iron-phytate complexes ethz.chchalmers.seresearchgate.net. These models provide insights into how iron becomes available for absorption after enzymatic hydrolysis in a simulated digestive environment.

The following table illustrates typical conditions for in vitro phytase activity assays:

ParameterTypical Range/ValueReference
Substrate0.5% Sodium Phytate or 5 mM Sodium Phytate megazyme.commdpi.comjournalissues.org21food.cnscielo.org
Incubation Temperature37°C - 45°C (optimal can be higher, e.g., 60°C) mdpi.comjournalissues.org21food.cnscielo.orgnih.gov
pH5.0 - 8.0 (optimal depends on enzyme) megazyme.commdpi.comjournalissues.org21food.cnscielo.orgnih.gov
Incubation Time10 - 60 minutes megazyme.commdpi.comjournalissues.org
Detection MethodColorimetric (Ammonium Molybdate/Ferrous Sulfate) megazyme.commdpi.com21food.cn
Wavelength360 nm or 415 nm megazyme.com21food.cn
Unit Definition1 µmol Pi released/min (FTU) 21food.cnscielo.org

Research on the Effects of Endogenous and Exogenous Phytase in Model Systems

Research in various model systems has explored the impact of both endogenous (naturally occurring) and exogenous (supplemental) phytase enzymes on this compound dynamics and, consequently, iron bioavailability.

Endogenous Phytase

Endogenous phytases are present in many plant-based foods, particularly in cereals and legumes nih.govijcmas.complos.orgresearchgate.net. These enzymes can be activated through specific food processing techniques, leading to the degradation of phytate and an improvement in mineral bioavailability. For instance, soaking, malting, and fermentation are traditional methods that leverage endogenous phytase activity oup.complos.orgresearchgate.netresearchgate.net. Studies have shown that soaking wheat bran and rye flour at optimal conditions for wheat phytase activity (pH 4.5–5, 55°C) can result in complete phytate hydrolysis researchgate.net. This complete hydrolysis significantly increased iron solubility under simulated physiological conditions, from 3% to 53% for wheat bran and 5% to 21% for rye flour researchgate.net. Similarly, lactic fermentation of cereals has been observed to improve iron bioavailability, with the increase in soluble iron strongly related to the enzymatic degradation of phytate researchgate.net. For example, in wheat flour water slurries fermented with lactic acid bacteria, wheat phytase was able to increase iron solubility by 50% and decrease phytate content by over 90% researchgate.net.

Despite the presence of endogenous phytases, the natural degradation of phytate in the human gastrointestinal system is often insufficient to release absorbable iron from iron-phytate complexes to a significant extent nih.govresearchgate.netdntb.gov.uachalmers.se. This limitation underscores the need for strategies to enhance phytate hydrolysis.

Exogenous Phytase

Exogenous phytases, primarily derived from microorganisms, have been extensively studied and widely applied, particularly in animal nutrition, to enhance the utilization of phosphorus and other minerals in monogastric animals nih.govijcmas.commegazyme.commdpi.comnih.govplos.orgprecisionnutrition.com. Their potential application in human nutrition to improve mineral bioavailability from plant-based foods is also a significant area of research researchgate.netdntb.gov.uaresearchgate.netoup.com.

Several studies have demonstrated that the supplementation of microbial phytases can increase iron absorption. For instance, the addition of Aspergillus niger phytase to a wheat-based meal has been shown to improve iron absorption in humans compared to endogenous wheat phytases nih.govdntb.gov.uaoup.com. In a study involving pigs, both endogenous feed phytases and added A. niger phytase (1800 FTU/kg feed) were found to catalyze phytate hydrolysis, with the extent of hydrolysis dependent on phytate solubility in the stomach nih.gov. Human studies have reported increases in iron absorption ranging from 2.4% to 26% with phytase addition, leading to absolute iron absorptions of up to 0.5–1 mg per meal nih.gov.

However, the degree of dephosphorylation required for significant iron release is critical. Small degrees of phytate degradation that result in the formation of inositol tri-, tetra-, and pentaphosphates (InsP3-5) are often insufficient to yield substantial improvements in iron bioavailability nih.govcore.ac.uk. This suggests that "super-dosing" of phytase or achieving more complete degradation of phytate, including these intermediate esters, might be necessary to effectively improve dietary iron bioavailability core.ac.uk.

The activity of exogenous phytases in the gastrointestinal system is influenced by several factors, including the pH at the site of catalysis and the form of the substrate (soluble, insoluble, aggregated, or complexed with minerals) nih.gov. While this compound has been reported to be soluble and highly bioavailable in rat and dog models, and at least as well absorbed as ferric chloride in humans, its solubility at low gastric pH has been a subject of discussion ethz.chchalmers.seresearchgate.netscribd.comcabidigitallibrary.org. Research indicates that the affinity of microbially derived phytases towards insoluble iron-phytate complexes needs further understanding to optimize their application nih.govdntb.gov.ua.

The following table summarizes research findings on the effects of phytase on iron bioavailability:

Phytase TypeSource/ApplicationEffect on Phytate DegradationEffect on Iron Bioavailability/SolubilityReference
EndogenousWheat bran, Rye flour (soaking)Complete hydrolysisIncreased iron solubility (3% to 53% for wheat, 5% to 21% for rye) researchgate.net
EndogenousCereals (lactic fermentation)>90% reduction of phytateIncreased iron solubility (e.g., 50% for wheat flour slurries) researchgate.net
ExogenousAspergillus niger (human meal)Significant degradationIncreased iron absorption (2.4% to 26%) nih.govdntb.gov.uaoup.com
ExogenousAspergillus niger (pig feed)Catalyzes hydrolysis (57% alone, 74-85% with citric acid)Increased iron dialysability (up to 24-fold with citric/ascorbic acid) nih.gov
ExogenousMicrobial phytases (general)Sequential hydrolysisEnhanced mineral bioavailability researchgate.netdntb.gov.uaresearchgate.netoup.com

Future Research Trajectories and Theoretical Advancements in Monoferric Phytate Studies

Elucidation of Comprehensive Molecular Mechanisms in Complex Biochemical Environments

Understanding the precise molecular mechanisms governing monoferric phytate's behavior in complex biochemical environments, such as the gastrointestinal tract or plant rhizosphere, remains a critical area for future investigation. At physiological pH values (e.g., in the intestinal environment), phytate forms complexes with ferric iron, predominantly as this compound mdpi.comnih.govresearchgate.net. This complex is water-soluble, unlike tetraferric phytate, which is insoluble nih.gov. The stability of iron-phytate complexes is highly dependent on pH and the metal-to-ligand molar ratio researchgate.netnih.gov. For instance, trivalent iron (Fe³⁺) forms significantly more stable complexes with phytate than divalent iron (Fe²⁺) nih.govfrontiersin.org.

Future studies need to focus on the dynamic interplay of this compound with other dietary components and biomolecules. This includes investigating competitive binding with other chelating agents, proteins, and minerals present in complex biological matrices mdpi.comjst.go.jpcabidigitallibrary.org. For example, calcium can form ternary complexes with phytate and protein, and its behavior needs further examination under various elution conditions jst.go.jp. The exact chemical form of iron released from partially dephosphorylated phytate chelates and its subsequent uptake mechanism also warrant further elucidation mdpi.comnih.gov. Advanced spectroscopic techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy, have been used to characterize metal phytate compounds and distinguish them from metal orthophosphates, offering a tool to investigate competitive interactions at molecular levels researchgate.netnih.govresearchgate.net. Further research on the specific coordination sites between phosphate (B84403) groups and Fe³⁺, which can remove available iron coordination sites and inhibit reactions like the Fenton reaction, is also crucial encyclopedia.pub.

Development of Advanced Computational Models for Iron-Phytate Interactions

The development of sophisticated computational models is essential to complement experimental studies and predict the behavior of this compound under various conditions. Molecular dynamics (MD) simulations and quantum mechanical calculations offer powerful tools to investigate iron-phytate interactions at an atomic and molecular level researchgate.netmdpi.commdpi.comoup.com.

These models can be used to:

Predict binding affinities and kinetics: Simulate the formation and dissociation of this compound under varying pH, ionic strength, and presence of competing ligands.

Elucidate structural dynamics: Analyze conformational changes of the phytate molecule upon iron binding and the resulting impact on its reactivity and solubility researchgate.netmdpi.com.

Explore competitive interactions: Model the competition between iron and other metal ions (e.g., zinc, calcium) for binding sites on the phytate molecule, providing insights into their relative affinities researchgate.netnih.govsemanticscholar.org.

Simulate enzymatic degradation: Predict how phytase enzymes interact with and degrade this compound, identifying optimal conditions for iron release mdpi.comnih.gov.

Computational modeling approaches can provide valuable insights into these interactions, identifying key binding motifs and energy landscapes involved in the modulation of aggregation and other processes mdpi.com. For instance, molecular dynamics simulations have been employed to study the lubrication mechanism of phytic acid solutions at copper interfaces, demonstrating the ability of phytic acid to chelate with metals and form insoluble complexes mdpi.com.

Innovation in Analytical Probes for In Situ and In Vivo Characterization

Current analytical methods for studying iron-phytate interactions often involve ex situ analyses. Future research requires the innovation of analytical probes capable of real-time, in situ, and in vivo characterization of this compound in complex biological and environmental systems.

Existing methods for phytate determination include spectrometric methods, often combined with precipitation or chromatographic techniques mdpi.comacs.org. UV-Vis spectrophotometry can detect soluble iron(III) phytate complexes directly at 290 nm mdpi.com. However, more advanced techniques are needed for dynamic, non-invasive measurements.

Potential innovations include:

Advanced spectroscopic techniques: Further refinement of techniques like X-ray absorption spectroscopy (XAS) (e.g., XANES and EXAFS) to probe the local coordination environment of iron within this compound in living systems or complex environmental samples acs.org. Raman spectroscopy and X-ray photoelectron spectroscopy (XPS) have also been used for physical characterization of Fe-phytate powders researchgate.net.

Biosensors and fluorescent probes: Development of highly specific and sensitive biosensors or fluorescent probes that can selectively detect and quantify this compound or its degradation products in real-time within biological tissues or environmental matrices.

Advanced imaging techniques: Exploration of imaging modalities (e.g., MRI, PET, SPECT) that can visualize the distribution and fate of this compound in vivo, providing spatial and temporal information on its interactions and metabolism.

Electrochemical methods: Further development of voltammetric methods to investigate the electrochemical behavior of iron-phytate complexes, offering insights into their redox properties and stability under varying conditions researchgate.netnih.govfrontiersin.orgresearchgate.netmdpi.com.

These innovations will enable a more detailed understanding of the chemical form of iron and phytate in various environments and the possibility of cellular uptake from iron loosely chelated to lower inositol (B14025) phosphates nih.gov.

Exploration of this compound's Role in Diverse Biological and Environmental Systems (e.g., Plant Nutrition Research beyond direct application)

Beyond its direct application as an iron source or its role as an anti-nutrient in human digestion, future research should explore the broader biological and environmental significance of this compound.

Role in Soil Chemistry and Nutrient Cycling:Phytate is a major form of organic phosphorus in soils, accounting for a significant fraction of total phosphorusacs.orgusda.govjscimedcentral.compreprints.orgnih.gov. This compound's stability in complexation with metal ions can impede enzymatic hydrolysis, influencing its destiny in agricultural soilsjscimedcentral.compreprints.org. Its strong binding to soils limits its availability as a phosphorus source for plantsacs.orgnih.gov. Future research could investigate:

The long-term fate and transformation of this compound in different soil types, considering factors like pH, redox potential, and microbial activity.

Its role in the immobilization and mobilization of other essential micronutrients (e.g., zinc, manganese) in soil, beyond iron cabidigitallibrary.orgpreprints.org.

The impact of climate change (e.g., altered precipitation patterns, temperature) on this compound stability and its contribution to nutrient cycling.

The influence of this compound on the formation and stability of iron oxyhydroxides in soil acs.org.

Interactions with Microbial Communities:Iron is a crucial growth-limiting factor for most bacteria, and its availability directly impacts host-microbiota interactionstandfonline.com. The gut microbiota can influence iron bioaccessibility by enzymatically degrading chelators like phytatetandfonline.com.

Gut Microbiota: Investigate how this compound influences the composition and function of gut microbial communities, and conversely, how specific microbial species might metabolize or alter this compound, affecting iron availability for both the host and other microbes tandfonline.comnih.govoup.comuea.ac.uk. Some gut microorganisms, such as coliforms and Bifidobacteriaceae, can degrade phytate, potentially liberating iron oup.com.

Environmental Microbes: Explore the role of microbial phytases in the degradation of this compound in soils and aquatic environments, and how this process influences phosphorus and iron biogeochemical cycles preprints.orgnih.gov. Microbial phytases are potent bioinoculants capable of solubilizing phytate, increasing plant growth and reducing the need for inorganic phosphates preprints.org.

Plant Nutrition Research beyond Direct Application:While this compound is known to inhibit iron absorption in plants when present in high concentrations, its natural occurrence and interactions within plant systems warrant further study.

Endogenous Plant Interactions: Investigate how plants naturally handle and interact with iron-phytate complexes within their tissues, particularly in seeds where phytate is a primary phosphorus storage compound nih.govnih.gov.

Phytate-Iron Homeostasis: Explore the intricate mechanisms of plant iron homeostasis in the presence of naturally occurring phytate, including the role of transporters and chelators in managing iron availability.

Rhizosphere Dynamics: Study the complex interactions between plant roots, rhizosphere microbes, and this compound in the soil, focusing on how these interactions influence iron acquisition and plant health.

These diverse research trajectories highlight the multifaceted importance of this compound and its potential implications across various scientific disciplines.

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing monoferric phytate in vitro?

this compound synthesis typically involves controlled iron-phytate binding under specific pH and ionic strength conditions. Key steps include:

  • Ion exchange purification : Use anion exchange resins (e.g., selective for phytate) to isolate this compound from competing ions like sulfate or inorganic phosphate .
  • Spectrophotometric quantification : Employ colorimetric assays using ferric ion-reactive agents (e.g., sulfosalicylic acid) to determine iron-phytate stoichiometry .
  • Validation via PAGE : Polyacrylamide gel electrophoresis (PAGE) can separate this compound from other phytate-metal complexes, with staining protocols optimized for iron detection .

Q. How can researchers accurately quantify phytate-mineral molar ratios in this compound complexes?

  • Phytate extraction : Use trichloroacetic acid (TCA) to precipitate phytate as a ferric salt, followed by iron quantification via atomic absorption spectroscopy (AAS) or inductively coupled plasma (ICP) .
  • Molar ratio calculation :
    Molar ratio (Phytate:Fe)=Phytate (mg/100g)/660Fe (mg/100g)/56\text{Molar ratio (Phytate:Fe)} = \frac{\text{Phytate (mg/100g)} / 660}{\text{Fe (mg/100g)} / 56}

Ensure triplicate measurements and ANOVA for statistical validation .

Q. What are the standard protocols for assessing this compound stability in aqueous solutions?

  • pH-dependent speciation : Use potentiometric titrations and speciation modeling (e.g., Visual MINTEQ) to predict dominant this compound species under varying pH (2–10) and ionic strength (0.1–0.5 M NaCl) .
  • Competitive binding assays : Introduce competing cations (e.g., Ca²⁺, Cd²⁺) to evaluate iron retention capacity, with ICP-MS for residual iron analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound bioavailability data across in vitro and in vivo models?

  • Model selection : Use dual isotopic tracing (⁵⁵Fe and ⁵⁹Fe) in animal studies (e.g., rats or pigs) to distinguish between luminal uptake and systemic absorption .
  • Data normalization : Account for endogenous phytase activity in animal models by including low-phytate control diets and measuring fecal phytate degradation products .
  • Statistical reconciliation : Apply Fisher’s LSD test to compare means across treatment groups, ensuring p < 0.05 for significance .

Q. What advanced techniques optimize enzymatic hydrolysis of this compound for nutrient release studies?

  • Response Surface Methodology (RSM) : Design experiments using Box-Behnken models to optimize variables like pH, enzyme concentration, and incubation time. Example factors:
VariableLow (-1)Medium (0)High (+1)
pH3.04.56.0
Phytase (U/g)5007501000
Temperature (°C)374555
Triplicate runs and ANOVA validate model predictability .

Q. How can genetic modification strategies reduce phytate content while retaining this compound’s iron-binding efficacy?

  • Candidate gene screening : Use GWAS to identify SNPs linked to phytate synthesis genes (e.g., MRP, PIP5K) in crops like Brassica napus .
  • In planta validation**: CRISPR/Cas9 knockout of BnaA07.MRP13 in Arabidopsis to test phytate reduction without impairing iron sequestration .

Methodological Challenges and Solutions

Q. What are the limitations of current phytate detection methods for this compound-specific analysis?

  • Interference issues : Traditional colorimetric assays (e.g., Wade reagent) may overestimate phytate due to non-specific iron binding. Mitigate via pre-treatment with Chelex resin to remove free iron .
  • Advanced alternatives : Use ³¹P-NMR to distinguish this compound from other inositol phosphates, though requiring specialized instrumentation .

Q. How to design experiments evaluating this compound’s role in mitigating heavy metal toxicity (e.g., Cd²⁺)?

  • Competitive adsorption studies : Co-incubate Cd²⁺ and Fe³⁺ with phytate at physiological pH (6.5–7.5). Calculate sequestration efficiency via:
    \text{% Cd²⁺ bound} = \frac{[\text{Cd}_{\text{initial}} - \text{Cd}_{\text{free}}]}{\text{Cd}_{\text{initial}}} \times 100

Validate with EXAFS to confirm binding site competition .

Data Presentation Guidelines

  • Tables : Use Microsoft Word tables with Roman numerals, ensuring self-explanatory footnotes (e.g., "Table I: this compound stability under varying pH") .
  • Figures : Include error bars for triplicate measurements and specify statistical tests (e.g., "Mean ± SEM; ANOVA, p < 0.05") .

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